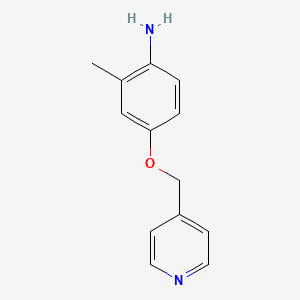
2-Methyl-4-(pyridin-4-ylmethoxy)aniline
Overview
Description
2-Methyl-4-(pyridin-4-ylmethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8H,9,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 140-141 degrees Celsius .Mechanism of Action
The mechanism of action of MP4MA as an anticancer agent is not fully understood. However, studies have shown that MP4MA induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. MP4MA also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
MP4MA has been shown to have low toxicity in vitro and in vivo studies. In animal studies, MP4MA has been shown to have a low acute toxicity and no significant adverse effects on the liver or kidneys. However, more studies are needed to determine the long-term effects of MP4MA on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of MP4MA is its ease of synthesis. MP4MA can be synthesized using simple and inexpensive reagents. Another advantage of MP4MA is its potential application in various fields such as organic electronics and optoelectronics. However, one of the limitations of MP4MA is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of MP4MA. One of the future directions is to study the long-term effects of MP4MA on the human body. Another future direction is to study the potential applications of MP4MA in the field of organic electronics and optoelectronics. Additionally, more studies are needed to determine the mechanism of action of MP4MA as an anticancer agent and to develop more effective anticancer therapies based on MP4MA.
Scientific Research Applications
MP4MA has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and pharmaceuticals. In the field of organic electronics, MP4MA has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, MP4MA has been used as a dye for the fabrication of organic light-emitting diodes (OLEDs). In the pharmaceutical industry, MP4MA has been studied for its potential use as an anticancer agent.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-4-(pyridin-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQXRJBGPCKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




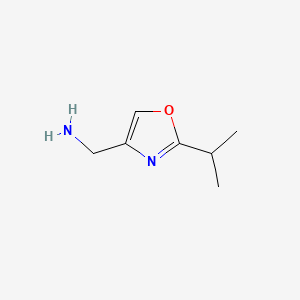
![N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B3208753.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208757.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208765.png)
![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208768.png)
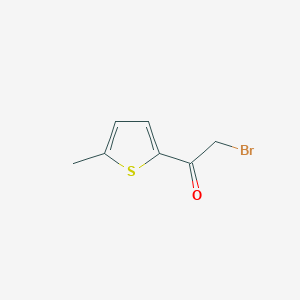



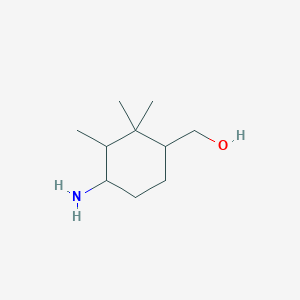
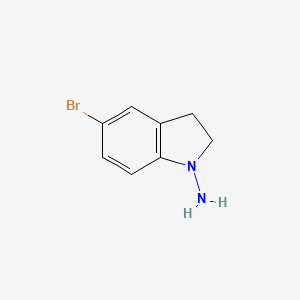
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B3208820.png)
amine](/img/structure/B3208828.png)